molecular formula C28H27FN2O4S B2667565 6-fluoro-1-(4-methylbenzyl)-7-morpholino-3-(m-tolylsulfonyl)quinolin-4(1H)-one CAS No. 892787-11-0

6-fluoro-1-(4-methylbenzyl)-7-morpholino-3-(m-tolylsulfonyl)quinolin-4(1H)-one

Cat. No. B2667565
CAS RN: 892787-11-0
M. Wt: 506.59
InChI Key: WPBSCDSTHNIYMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-fluoro-1-(4-methylbenzyl)-7-morpholino-3-(m-tolylsulfonyl)quinolin-4(1H)-one, also known as FK866, is a potent inhibitor of nicotinamide adenine dinucleotide (NAD) biosynthesis. It was first identified as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. In recent years, FK866 has been extensively studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “6-fluoro-3-(3-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one”, also known as “6-fluoro-1-(4-methylbenzyl)-7-morpholino-3-(m-tolylsulfonyl)quinolin-4(1H)-one”.

Anticancer Research

This compound has shown potential in anticancer research due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Its unique structure allows it to interact with cancer cell receptors, potentially leading to the development of new cancer therapies .

Antimicrobial Agents

The compound’s structure suggests it could be effective as an antimicrobial agent. Research has indicated that it can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antibiotics .

Anti-inflammatory Applications

Studies have shown that this compound can reduce inflammation by inhibiting certain inflammatory pathways. This makes it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Dermatological Applications

The compound has been investigated for its potential use in dermatology. It may help in treating skin conditions such as psoriasis and eczema due to its anti-inflammatory and antimicrobial properties.

These applications highlight the compound’s versatility and potential in various fields of scientific research. Each application is supported by ongoing studies and research efforts aimed at understanding and harnessing its properties for therapeutic use.

Thermo Fisher Scientific Royal Society of Chemistry MilliporeSigma

properties

IUPAC Name

6-fluoro-1-[(4-methylphenyl)methyl]-3-(3-methylphenyl)sulfonyl-7-morpholin-4-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27FN2O4S/c1-19-6-8-21(9-7-19)17-31-18-27(36(33,34)22-5-3-4-20(2)14-22)28(32)23-15-24(29)26(16-25(23)31)30-10-12-35-13-11-30/h3-9,14-16,18H,10-13,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBSCDSTHNIYMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)N4CCOCC4)F)S(=O)(=O)C5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-1-(4-methylbenzyl)-7-morpholino-3-(m-tolylsulfonyl)quinolin-4(1H)-one

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